

cyazofamid method limit quantitation LOQ sensitivity

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Compound Focus: Cyazofamid

CAS No.: 120116-88-3

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Reported Limits of Quantification for Cyazofamid

The table below summarizes the Limit of Quantification (LOQ) for **cyazofamid** across different matrices and methods as reported in recent literature.

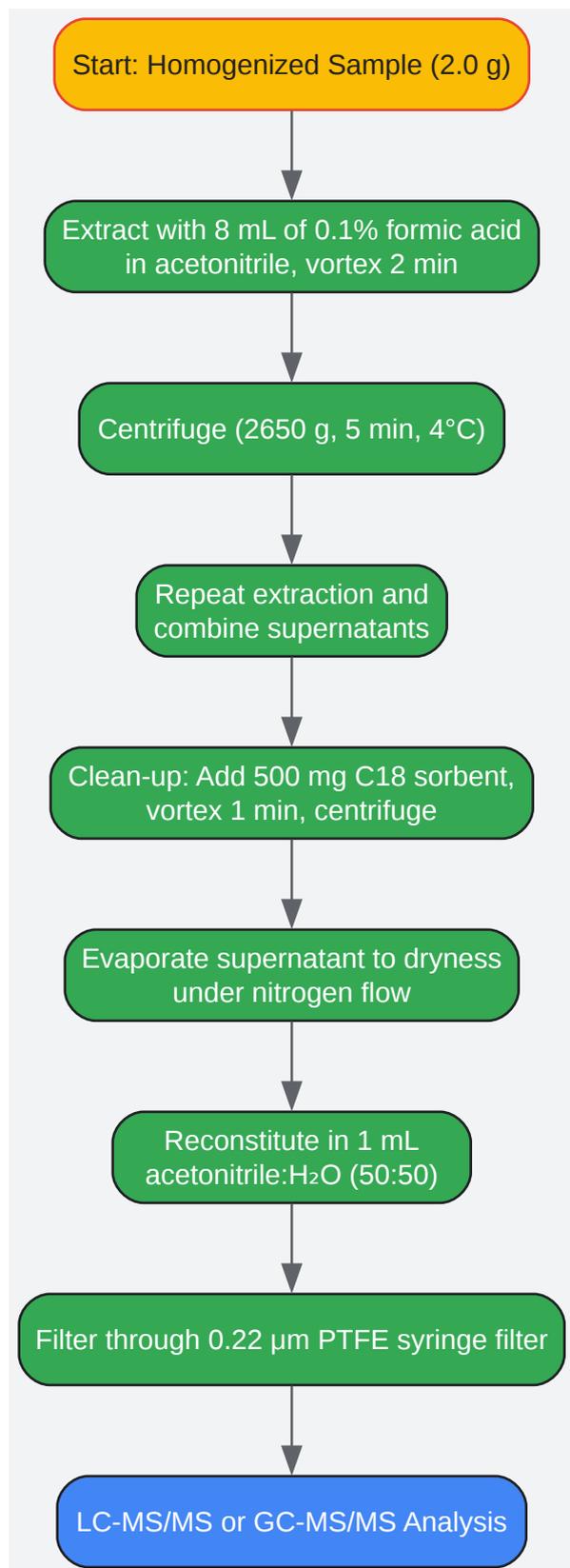
Matrix	LOQ	Instrumentation	Key Sample Preparation Notes	Source
Grapes, Wine, Pomace	5 µg/kg	HPLC-MS/MS	QuEChERS; Validation included spiked recovery tests at 5, 100, 1000, 5000 µg/kg.	[1]
Turnip, Onion, Romaine Lettuce	0.01 mg/kg (10 µg/kg)	LC-MS/MS	QuEChERS method; Final residues at harvest were below this LOQ.	[2]
Oily Agricultural Products	0.004 mg/kg (4 µg/kg)	HPLC-MS/MS	Extraction with 1% acetic acid in acetonitrile; clean-up with C18 and Florisil.	[3]
Aquaculture Products (Screening)	~0.01 mg/kg (10 µg/kg)	LC/Q-TOF-HRMS	A wide-scope screening method for 756 contaminants; >90% had an LOQ ≤ 0.01 mg/kg.	[4]

Detailed Experimental Workflows

Here are the detailed methodologies from the search results that you can adapt for your own analysis of **cyazofamid**.

Workflow 1: QuEChERS-based Extraction for Plant and Animal Tissues

This is a generalized and widely applied QuEChERS procedure, suitable for various high-water-content matrices [4] [5] [2].



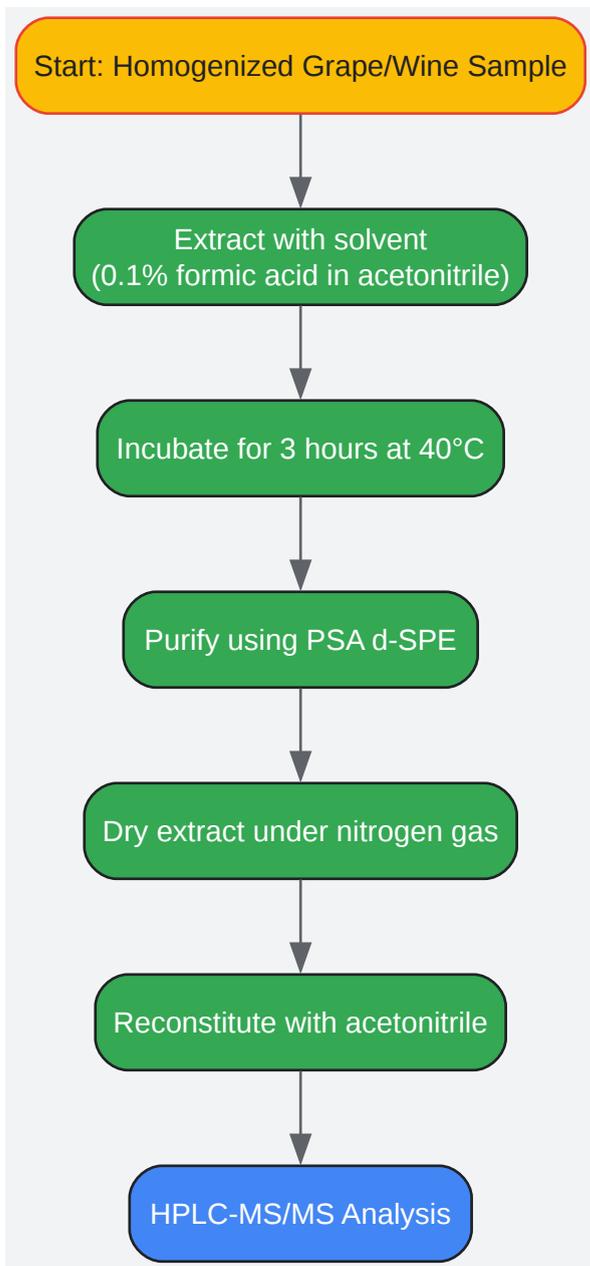
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Key Technical Details:

- **Extraction Solvent:** The use of **0.1% formic acid in acetonitrile** is common to improve the extraction efficiency of a wide range of pesticides [4] [6].
- **Clean-up Sorbent:** **C18** is effective for removing non-polar interferents like fats and pigments. For challenging matrices (e.g., high pigment or sugar content), other sorbents like **Primary Secondary Amine (PSA)** or a combination of **PSA and graphitized carbon black (ENVI-Carb)** can be used [5].
- **Evaporation:** For GC-MS/MS analysis, a **centrifugal vacuum concentrator** is recommended over a simple nitrogen stream, as it provides better recovery for a larger number of pesticides, increased sensitivity, and improved repeatability [5].

Workflow 2: Analysis of **Cyazofamid** and **CCIM** in Grapes and Wine

This method was specifically developed and validated for tracking **cyazofamid** and its metabolite **CCIM** during the wine-making process [1].



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Key Technical Details:

- **Incubation:** The **3-hour incubation at 40°C** is a critical step for ensuring complete extraction of the analytes from the complex matrix [6] [1].
- **Calibration:** The method was validated using four different calibration curves (solvent, grape, pomace, and wine) across a range of **5 to 5000 µg/L**, demonstrating satisfactory linearity (R^2 between 0.9981 and 0.9997) [1].

Frequently Asked Questions

Q1: How can I improve the recovery of cyazofamid in my samples? Recovery issues are often linked to the extraction and clean-up steps. Ensure you are using an acidified extraction solvent (e.g., 0.1-1% formic or acetic acid in acetonitrile) [4] [6] [3]. For complex or oily matrices, a thorough clean-up using sorbents like C18 or Florisil is crucial to remove co-extractives that can interfere with the analysis [3].

Q2: My method's sensitivity (LOQ) is insufficient. What can I optimize?

- **Sample Concentration:** If your analyte is in the final extract, evaporating and reconstituting in a smaller volume of solvent will increase concentration and improve sensitivity [5].
- **Instrumentation:** High-resolution mass spectrometers (HRMS) like LC/Q-TOF are inherently capable of high sensitivity in full-scan mode and are excellent for wide-scope screening at low levels (around 0.01 mg/kg) [4].
- **Clean-up:** A more effective clean-up reduces matrix effects, which can suppress or enhance the analyte signal, thereby improving the signal-to-noise ratio and allowing for lower LOQs [5].

Q3: Why is it important to monitor the metabolite CCIM alongside cyazofamid? Cyazofamid rapidly breaks down into its main metabolite, **CCIM, in plants** [1]. Furthermore, CCIM is more easily absorbed and demonstrates higher toxicity in toxicological studies [1]. Therefore, for an accurate dietary risk assessment, regulatory tolerances are often set for the **combined residues of cyazofamid and CCIM** [7].

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